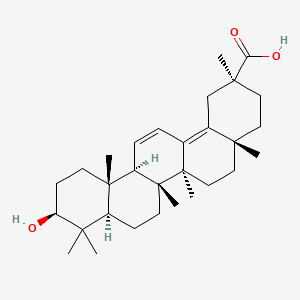
Phenylsilane-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylsilane-d3, also known as deuterated phenylsilane, is a deuterium-labeled compound with the chemical formula C6H5SiD3. It is a derivative of phenylsilane where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions
Phenylsilane-d3 can be synthesized through a multi-step process involving the deuteration of phenylsilane. One common method involves the reaction of phenylmagnesium bromide with deuterated silicon tetrachloride (SiD4) to form this compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
-
Grignard Reaction
Reactants: Phenylmagnesium bromide (PhMgBr) and deuterated silicon tetrachloride (SiD4).
Conditions: Inert atmosphere, typically under nitrogen or argon.
Reaction: [ \text{PhMgBr} + \text{SiD}_4 \rightarrow \text{PhSiD}_3 + \text{MgBrCl} ]
-
Reduction
Reactants: this compound can also be prepared by reducing phenylsilane with deuterium gas (D2) in the presence of a catalyst.
Conditions: Elevated temperature and pressure, with a suitable catalyst such as palladium on carbon (Pd/C).
Reaction: [ \text{PhSiH}_3 + 3\text{D}_2 \rightarrow \text{PhSiD}_3 + 3\text{H}_2 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and catalysts is crucial to achieve the desired isotopic labeling.
化学反応の分析
Types of Reactions
Phenylsilane-d3 undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Reduction: Acts as a reducing agent in the presence of suitable catalysts.
Substitution: Nucleophilic substitution reactions where the silicon atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Typically involves catalysts such as platinum or rhodium complexes.
Reduction: Commonly uses catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Reagents such as alkyl halides or alcohols can be used under basic conditions.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Reduction: Formation of deuterated organic compounds.
Substitution: Formation of substituted phenylsilane derivatives.
科学的研究の応用
Phenylsilane-d3 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: Used as a deuterated solvent or internal standard in NMR studies to provide clear spectra without interference from hydrogen signals.
Isotopic Labeling: Employed in studies involving isotopic labeling to trace reaction pathways and mechanisms.
Catalysis: Acts as a reducing agent in catalytic reactions, particularly in the synthesis of deuterated compounds.
Material Science: Used in the development of advanced materials with specific isotopic compositions for enhanced properties.
作用機序
The mechanism of action of phenylsilane-d3 in chemical reactions involves the transfer of deuterium atoms to substrates. In hydrosilylation reactions, the silicon-hydrogen (Si-D) bond is activated by a catalyst, facilitating the addition of the Si-D bond to unsaturated carbon-carbon bonds. In reduction reactions, this compound donates deuterium atoms to reduce substrates, forming deuterated products.
類似化合物との比較
Phenylsilane-d3 can be compared with other deuterated silanes and non-deuterated phenylsilane:
Phenylsilane (C6H5SiH3): The non-deuterated counterpart, used in similar applications but lacks the isotopic labeling benefits.
Trimethylsilane-d3 (C3H9SiD3): Another deuterated silane, used in NMR spectroscopy and isotopic labeling.
Tetramethylsilane-d12 (C4D12Si): A fully deuterated silane, commonly used as an internal standard in NMR spectroscopy.
This compound is unique due to its specific isotopic labeling, making it particularly valuable in NMR spectroscopy and isotopic labeling studies.
特性
分子式 |
C6H8Si |
|---|---|
分子量 |
111.23 g/mol |
IUPAC名 |
trideuterio(phenyl)silane |
InChI |
InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3/i7D3 |
InChIキー |
PARWUHTVGZSQPD-UKDQJQFQSA-N |
異性体SMILES |
[2H][Si]([2H])([2H])C1=CC=CC=C1 |
正規SMILES |
C1=CC=C(C=C1)[SiH3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


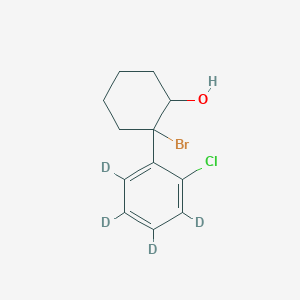
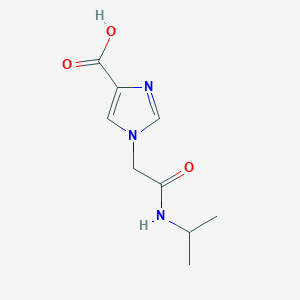
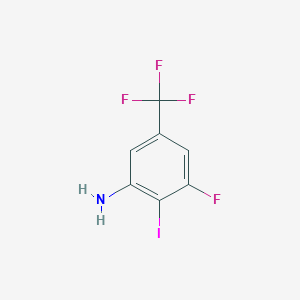
![1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)
![(alphaR,gammaS)-gamma-Amino-alpha-methyl-[1,1'-biphenyl]-4-pentanoic Acid Methyl Ester Hydrochloride](/img/structure/B15293063.png)
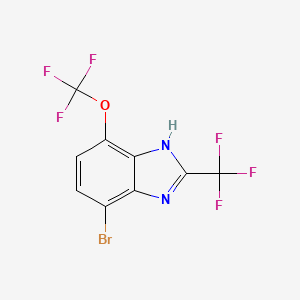
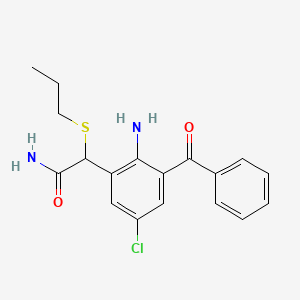


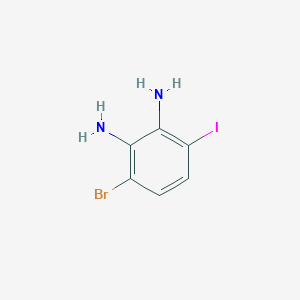

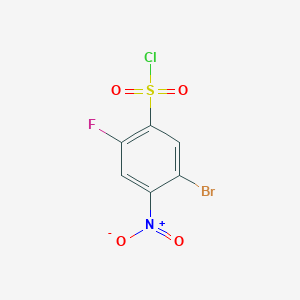
![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)
